molecular formula C7H16ClNO B3162673 2-Methoxycyclohexanamine hydrochloride CAS No. 879646-09-0

2-Methoxycyclohexanamine hydrochloride

Cat. No. B3162673
CAS RN: 879646-09-0
M. Wt: 165.66 g/mol
InChI Key: IFYWPFJJXZHMCZ-UHFFFAOYSA-N
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Description

2-Methoxycyclohexanamine hydrochloride, also known as (1S,2S)-2-methoxycyclohexanamine hydrochloride, is a chiral amine used in the synthesis of various pharmaceuticals . It belongs to the class of cyclohexylamines and has a molecular weight of 165.66 g/mol .


Molecular Structure Analysis

The molecular formula of 2-Methoxycyclohexanamine hydrochloride is C7H16ClNO . The InChI code is 1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxycyclohexanamine hydrochloride include a molecular weight of 165.66 g/mol . More detailed properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

Investigating Chiral Effects

As a chiral compound, (1R,2S)-2-methoxycyclohexanamine hydrochloride exists in two enantiomeric forms. Researchers have explored whether these enantiomers exhibit differential effects in various biological systems. Understanding chiral selectivity is crucial for optimizing drug design and therapeutic applications.

For more technical details, you can find the compound’s MSDS here.

Safety and Hazards

One of the limitations of using this compound is its potential toxicity. It has been reported to exhibit neurotoxicity at high doses, which may limit its use in certain experiments. For detailed safety information and handling procedures, one should refer to the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-methoxycyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYWPFJJXZHMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycyclohexanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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